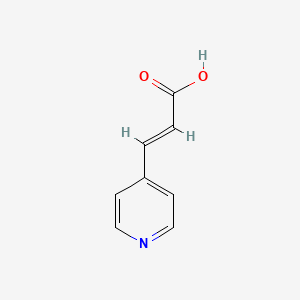![molecular formula C10H9N B6273760 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile CAS No. 2763758-99-0](/img/no-structure.png)
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile, commonly known as BOT, is a bicyclic compound composed of two fused ring systems, which is an important synthetic intermediate in organic synthesis. BOT is an important building block in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other chemicals. BOT has a wide range of applications in the fields of drug discovery, agrochemicals, and synthetic chemistry.
作用機序
BOT is a bicyclic compound composed of two fused ring systems. The two rings are connected by a single bond, which allows for the formation of a range of different molecules. The two rings can interact with each other, forming a range of different molecules. This allows for the formation of a variety of different molecules, which can be used in a variety of different reactions.
Biochemical and Physiological Effects
BOT has been shown to have a variety of biochemical and physiological effects. BOT has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. BOT has also been shown to have anti-bacterial and antiviral effects. BOT has also been shown to have a variety of other effects, including anti-fungal, anti-allergic, and anti-inflammatory effects.
実験室実験の利点と制限
The use of BOT in laboratory experiments has a variety of advantages. BOT is a low-cost and easily accessible synthetic intermediate, which makes it ideal for use in laboratory experiments. In addition, BOT is a relatively stable compound, which makes it suitable for use in a variety of different reactions. However, BOT has some limitations. BOT is a relatively reactive compound and can be easily oxidized. In addition, BOT can be easily hydrolyzed, which can lead to the formation of unwanted byproducts.
将来の方向性
The use of BOT in laboratory experiments has a wide range of potential future applications. BOT can be used in the synthesis of a variety of different compounds, including pharmaceuticals, agrochemicals, and other chemicals. In addition, BOT can be used in the synthesis of a variety of natural products, such as terpenes, steroids, and alkaloids. Furthermore, BOT can be used in the synthesis of a variety of polymers, including polyesters, polyurethanes, and polyamides. Finally, BOT can be used in the synthesis of a variety of different molecules, which could be used for a variety of different applications.
合成法
BOT can be synthesized by several methods. The most common method is the reaction of 1,3-dibromo-2-butene with sodium acetate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces BOT as a major product, along with some other minor products. Other methods for the synthesis of BOT include the reaction of 2-bromo-1,3-diethylcyclopropane with sodium acetate and the reaction of 2-bromo-1-methylcyclopropane with sodium acetate.
科学的研究の応用
BOT is a useful synthetic intermediate in organic synthesis and is used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other chemicals. BOT has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other chemicals. In addition, BOT has been used in the synthesis of a variety of natural products, such as terpenes, steroids, and alkaloids. BOT has also been used in the synthesis of a variety of polymers, including polyesters, polyurethanes, and polyamides.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile' involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with acetonitrile in the presence of a suitable catalyst.", "Starting Materials": [ "Bicyclo[4.2.0]octa-1,3,5-triene", "Acetonitrile" ], "Reaction": [ "Add bicyclo[4.2.0]octa-1,3,5-triene to a reaction flask", "Add acetonitrile to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] } | |
CAS番号 |
2763758-99-0 |
製品名 |
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile |
分子式 |
C10H9N |
分子量 |
143.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B6273690.png)
